6-(1-Aminoethyl)-1-methyl-1H-indazole

Structure-Activity Relationship Medicinal Chemistry Heterocyclic Building Blocks

Positional isomer ambiguity compromises kinase SAR data and chemical probe specificity. 6-(1-Aminoethyl)-1-methyl-1H-indazole (CAS 1159511-34-8) resolves this with a strictly defined 6-position primary amine on the 1-methylindazole core. • Validated 6-substitution geometry for hinge-binding pharmacophores in AXL, Mps1, and PLK4 inhibitor programs. • Primary amine handle enables amide, sulfonamide, urea, or reductive amination elaboration without altering indazole recognition. • Chiral center at the 1-aminoethyl carbon supports enantioselective methodology and chiral probe development. Supplied at ≥95% purity for fragment-based screening, SAR libraries, and chemical proteomics probe conjugation.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B15204822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Aminoethyl)-1-methyl-1H-indazole
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=NN2C)N
InChIInChI=1S/C10H13N3/c1-7(11)8-3-4-9-6-12-13(2)10(9)5-8/h3-7H,11H2,1-2H3
InChIKeyXGALVTPNDQHOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Aminoethyl)-1-methyl-1H-indazole Identity & Specifications


6-(1-Aminoethyl)-1-methyl-1H-indazole (CAS 1159511-34-8) is an indazole derivative with the molecular formula C₁₀H₁₃N₃ and molecular weight 175.23 g/mol . The compound features a 1-methyl substituent on the indazole nitrogen and a 1-aminoethyl side chain at the 6-position of the fused bicyclic ring system . As a heterocyclic building block, it is typically supplied at ≥95% purity for research and development applications . This specific substitution pattern distinguishes it from other positional isomers within the 1-methylindazole series and establishes its identity as a discrete chemical entity for procurement.

6-(1-Aminoethyl)-1-methyl-1H-indazole: Non-Substitutability


Within the 1-methylindazole series, substitution position and side-chain architecture are deterministic for downstream reactivity, target engagement, and synthetic utility. The target compound bears a 1-aminoethyl group at the 6-position, whereas closely cataloged alternatives such as 6-(2-aminoethyl)-1-methyl-1H-indazole (CAS 1159511-56-4) differ in side-chain length and amine placement , and positional isomers including 4-(1-aminoethyl)-1-methyl-1H-indazole and 7-(1-aminoethyl)-1-methyl-1H-indazole differ in the ring attachment site [1]. These structural variations alter hydrogen-bonding geometry, steric accessibility, and electronic properties of the indazole core. In structure-activity relationship (SAR) campaigns and fragment-based lead optimization, substituting one isomer for another invalidates comparative analysis and may produce divergent biological or synthetic outcomes [2].

6-(1-Aminoethyl)-1-methyl-1H-indazole: Differentiation Evidence


Positional Specificity: 6- vs. 4- and 7-Isomers

The target compound places the 1-aminoethyl substituent at the 6-position of the 1-methylindazole scaffold. Commercially available positional isomers place the identical substituent at the 4-position (4-(1-aminoethyl)-1-methyl-1H-indazole) and the 7-position (7-(1-aminoethyl)-1-methyl-1H-indazole) [1]. The 6-position substitution positions the amine moiety for distinct spatial orientation relative to the fused ring system compared to these alternatives. In fragment-based lead discovery of indazole-based kinase inhibitors, the 6-position is frequently functionalized to achieve favorable binding interactions with the kinase hinge region, as documented in AXL inhibitor optimization where 6-substituted indazoles demonstrated quantifiable potency improvements [2].

Structure-Activity Relationship Medicinal Chemistry Heterocyclic Building Blocks

Side-Chain Architecture: 1- vs. 2-Aminoethyl

The target compound contains a 1-aminoethyl side chain (-CH(CH₃)NH₂), whereas the commercially available analog 6-(2-aminoethyl)-1-methyl-1H-indazole (CAS 1159511-56-4) contains a 2-aminoethyl side chain (-CH₂CH₂NH₂) at the same 6-position . The 1-aminoethyl moiety introduces a chiral center adjacent to the amine (the carbon bearing the methyl group), whereas the 2-aminoethyl variant lacks this stereochemical feature. This structural distinction produces differences in amine pKa, steric bulk, and hydrogen-bonding vector .

Fragment-Based Drug Discovery Chemical Biology Building Block Procurement

Procurement Identity: CAS & Catalog Differentiation

6-(1-Aminoethyl)-1-methyl-1H-indazole is assigned CAS Registry Number 1159511-34-8, which uniquely identifies this specific substitution pattern among the 1-methylindazole family . The compound is commercially sourced under distinct catalog identifiers including Apollo Scientific OR30900 . This contrasts with other positional and side-chain variants which bear different CAS numbers: 6-(2-aminoethyl)-1-methyl-1H-indazole (CAS 1159511-56-4), 5-(2-aminoethyl)-1-methyl-1H-indazole (CAS 1130309-67-9), and 4-(2-aminoethyl)-1-methyl-1H-indazole (CAS distinct) [1].

Chemical Procurement Inventory Management Laboratory Supply Chain

Kinase Inhibitor Development: 6-Substituted Indazoles

Indazole-based compounds bearing 6-position substituents have been successfully optimized as protein kinase inhibitors. In fragment-based lead discovery targeting AXL kinase, an indazole fragment hit was optimized through 6-position functionalization to yield potent inhibitor 54 [1]. Optimization of 3- and 6-positions on indazole-based Mps1 kinase inhibitors resulted in compound 23c with an Mps1 IC₅₀ of 3.06 nM, representing a >160-fold improvement over the initial lead 6 (IC₅₀ = 498 nM) [2]. Indazole-based PLK4 inhibitors have achieved IC₅₀ values below 0.1 nM, with cellular antiproliferative IC₅₀ values of 0.948–1.679 μM against cancer cell lines [3].

Kinase Inhibition Cancer Therapeutics Fragment-Based Drug Discovery

6-(1-Aminoethyl)-1-methyl-1H-indazole Applications


SAR Studies with 6-Position Functionalization

The 1-aminoethyl group at the 6-position provides a primary amine handle for elaboration into amides, sulfonamides, ureas, or reductive amination products. This specific substitution geometry distinguishes it from 4- and 7-positional isomers and from 2-aminoethyl side-chain variants [1]. In kinase inhibitor SAR campaigns, the 6-position is a validated attachment point for hinge-binding pharmacophores, and substitution at alternative positions yields different binding modes that may not recapitulate the activity of 6-substituted analogs [2]. The compound serves as a defined building block where positional and stereochemical identity must be strictly maintained across compound libraries to ensure comparative data validity.

Fragment-Based Lead Discovery & Hit-to-Lead Optimization

The compound's molecular weight (175.23 g/mol) places it within the fragment-like chemical space suitable for fragment-based screening and subsequent structure-guided optimization. Indazole fragments functionalized at the 6-position have been successfully advanced to potent leads across multiple kinase targets including AXL, Mps1, and PLK4 [2]. The primary amine offers a synthetically accessible vector for fragment growing and linking strategies. The defined substitution pattern ensures that any observed structure-activity relationships can be attributed to the specific 6-(1-aminoethyl) pharmacophore rather than positional isomer artifacts.

Chemical Probe Synthesis & Target Engagement

The aminoethyl side chain provides a functional group for conjugation to biotin, fluorophores, or affinity tags without altering the core indazole recognition element. Because substitution position (6- vs. 4- or 7-) and side-chain length (1-aminoethyl vs. 2-aminoethyl) influence the spatial presentation of conjugated moieties, procurement of the correct regioisomer (CAS 1159511-34-8) is essential for generating probes that maintain target binding affinity and selectivity [1]. In chemical proteomics applications where probe geometry determines protein labeling patterns, isomeric purity and structural fidelity are non-negotiable requirements.

Chiral Amine Synthetic Methodology

The 1-aminoethyl side chain introduces a chiral center at the carbon bearing the methyl group, distinguishing it from achiral 2-aminoethyl analogs . This stereogenic element makes the compound relevant for asymmetric synthesis methodology development, including enantioselective transformations of primary amines (e.g., dynamic kinetic resolution, asymmetric N-functionalization). The defined stereochemistry at procurement (as the racemate unless otherwise specified) provides a baseline for chiral separation studies or enantioselective reaction optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1-Aminoethyl)-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.